molecular formula C16H19NO3 B5566325 1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate

1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate

Cat. No.: B5566325
M. Wt: 273.33 g/mol
InChI Key: HKBZSKZLNRAUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate is a chemical compound with the molecular formula C14H17NO It is a derivative of dihydroquinoline, a class of compounds known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate typically involves the condensation of aniline with acetone in the presence of a catalyst. One method employs metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction is carried out under microwave-assisted hydrothermal conditions, which enhances the efficiency and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3, is preferred due to their high efficiency and reusability .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting lipid peroxidation and acting as a free radical scavenger. This antioxidant activity is crucial in preventing oxidative damage in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate stands out due to its specific acetyl group, which imparts unique chemical properties and potential applications. Its synthesis and reactivity also differ from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1-acetyl-2,2,4-trimethylquinolin-6-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10-9-16(4,5)17(11(2)18)15-7-6-13(8-14(10)15)20-12(3)19/h6-9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBZSKZLNRAUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C)C(=O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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